molecular formula C8H9NS B6154505 3-(5-methylthiophen-2-yl)propanenitrile CAS No. 2228315-57-7

3-(5-methylthiophen-2-yl)propanenitrile

Cat. No.: B6154505
CAS No.: 2228315-57-7
M. Wt: 151.2
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Description

3-(5-Methylthiophen-2-yl)propanenitrile is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom The compound’s structure consists of a thiophene ring substituted with a methyl group at the 5-position and a propanenitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methylthiophen-2-yl)propanenitrile typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylthiophene-2-carboxylic acid.

    Conversion to Acid Chloride: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Formation of Nitrile: The acid chloride is then reacted with sodium cyanide (NaCN) in the presence of a suitable solvent like dimethylformamide (DMF) to form the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) are commonly used.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(5-Methylthiophen-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(5-methylthiophen-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions in enzyme active sites.

Comparison with Similar Compounds

  • 3-(4-Methylthiophen-2-yl)propanenitrile
  • 3-(5-Methylthiophen-3-yl)propanenitrile
  • 3-(5-Methylthiophen-2-yl)butanenitrile

Comparison:

  • Structural Differences: The position of the methyl group and the length of the carbon chain can vary among similar compounds.
  • Chemical Properties: These structural differences can influence the compound’s reactivity, solubility, and stability.
  • Biological Activity: Variations in structure can lead to differences in biological activity, making each compound unique in its potential applications.

Properties

CAS No.

2228315-57-7

Molecular Formula

C8H9NS

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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